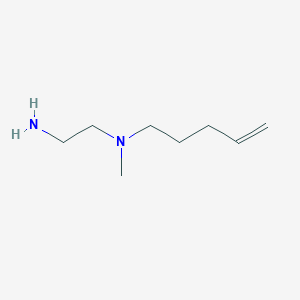

(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine

Description

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N'-methyl-N'-pent-4-enylethane-1,2-diamine |

InChI |

InChI=1S/C8H18N2/c1-3-4-5-7-10(2)8-6-9/h3H,1,4-9H2,2H3 |

InChI Key |

XORRCSOVOXTSJN-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC=C)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine typically involves the reaction of pent-4-en-1-amine with methylamine and ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely. The use of continuous flow processes allows for higher yields and better control over the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions, usually under mild conditions to prevent side reactions.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Saturated amines

Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a ligand for certain enzymes.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Methyl(pent-4-en-1-yl)amine (Secondary Amine)

- Structure: Lacks the 2-aminoethyl group, making it a secondary amine with methyl and pent-4-en-1-yl substituents.

- Properties: Molecular Weight: 113.22 g/mol (C₆H₁₃N) vs. 170.29 g/mol for the target compound . Hydrophobicity: Higher lipophilicity due to the absence of the polar 2-aminoethyl group. Stability: Secondary amines are generally less reactive than tertiary amines but may undergo oxidation at the allylic position in the pentenyl chain.

- Applications : Primarily used as an intermediate in organic synthesis, similar to other alkenylamines .

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine

- Structure: Replaces the 2-aminoethyl group with a propargyl (–CH₂C≡CH) group.

- Properties: Reactivity: The propargyl group introduces alkyne reactivity (e.g., cycloadditions), unlike the aminoethyl group, which participates in hydrogen bonding and coordination chemistry . Biological Activity: Propargylamines are known for enzyme inhibition (e.g., MAO-B), whereas aminoethyl groups may interact with metal ions or biological targets like kinases .

Ethyl(pent-4-en-1-yl)amine Hydrochloride

Bis(2-aminoethyl)amine Derivatives

- Structure: Contains two 2-aminoethyl groups instead of one, often paired with aromatic or heterocyclic moieties.

- Properties: Cytotoxicity: Bis(2-aminoethyl)amine derivatives exhibit significant anticancer activity (e.g., compound 6 in inhibited interleukin-6 release tenfold in A549 cells). The target compound’s single aminoethyl group may reduce potency but improve selectivity . Lipophilicity: LogP values for bis(2-aminoethyl)amine derivatives range from −0.5 to 2.5, suggesting the target compound may fall within this range due to its balanced substituents .

1-(2-Aminoethyl)piperazine (AEP)

- Structure: Cyclic secondary amine with a pendant 2-aminoethyl group.

- Properties :

- Stability : The cyclic structure in AEP stabilizes the secondary amine against degradation, unlike the acyclic target compound, which may be more prone to oxidation .

- CO₂ Capture : AEP’s dual amine functionality enhances CO₂ absorption efficiency, a property less relevant to the target compound due to its tertiary amine structure .

Comparative Data Table

| Property | (2-Aminoethyl)(methyl)(pent-4-en-1-yl)amine | Methyl(pent-4-en-1-yl)amine | Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine | Bis(2-aminoethyl)amine Derivatives |

|---|---|---|---|---|

| Molecular Weight | 170.29 g/mol | 113.22 g/mol | 137.22 g/mol | 200–300 g/mol |

| Amine Type | Tertiary | Secondary | Tertiary | Primary/Secondary |

| Key Reactivity | Amino coordination, alkene oxidation | Alkene oxidation | Alkyne cycloaddition | Hydrogen bonding, metal chelation |

| Lipophilicity (LogP) | ~1.8 (predicted) | ~2.5 | ~2.0 | −0.5 to 2.5 |

| Biological Activity | Potential cytotoxicity (inferred) | Limited | Enzyme inhibition | Cytotoxicity, IL-6 inhibition |

Biological Activity

(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group, a pentene chain, and a methyl substituent. This configuration suggests potential interactions with biological targets such as receptors and enzymes.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Receptor Binding : The presence of the amino group allows for hydrogen bonding with receptor sites, potentially influencing neurotransmitter activity.

- Enzyme Inhibition : The pentene moiety may serve as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Cytotoxicity : Preliminary studies suggest varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : The compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : These assays demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, suggesting a targeted therapeutic potential.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15 | 3.0 |

| MCF7 (breast) | 10 | 2.5 |

| Normal Fibroblasts | >50 | - |

Case Studies

A notable case study involved the administration of this compound in animal models to assess its neuroprotective effects. The findings indicated:

- Reduction in Neuroinflammation : Treatment led to decreased levels of pro-inflammatory cytokines.

- Improved Cognitive Function : Behavioral tests showed enhanced memory performance in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-aminoethyl)(methyl)(pent-4-en-1-yl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of pent-4-en-1-amine derivatives. For example:

- Step 1 : React pent-4-en-1-amine with methyl iodide in anhydrous THF under nitrogen atmosphere at 0–5°C for 24 hours to introduce the methyl group .

- Step 2 : Subsequent coupling with 2-aminoethyl bromide via nucleophilic substitution, using potassium carbonate as a base in DMF at 80°C for 12 hours .

- Key Variables : Temperature control (<5°C for methylation) and solvent polarity (DMF for enhanced nucleophilicity) critically affect regioselectivity and yield (typically 65–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., δ 5.8–5.3 ppm for pent-4-en-1-yl vinyl protons; δ 2.6–2.8 ppm for methylene adjacent to amine) .

- IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and 1640 cm⁻¹ (C=C stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 142.2) and predicted collision cross-section (CCS) data (e.g., 121.1 Ų for [M+H]+) validate molecular weight and conformation .

Q. How does the pent-4-en-1-yl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The allylic position (C-3 of the pentenyl chain) is susceptible to electrophilic attack. For example:

- Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ under light, yielding brominated derivatives at C-3 (confirmed by ¹H NMR loss of vinyl protons) .

- Epoxidation : Treat with mCPBA in dichloromethane to form an epoxide, useful for probing steric effects in downstream applications .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by >10-fold across studies) may arise from:

- Solvent Effects : DMSO >1% can denature proteins; use aqueous buffers with ≤0.1% DMSO .

- Assay Design : Compare fluorescence polarization (high-throughput) vs. calorimetry (low-throughput) to validate binding constants .

- Table : Example Data Reconciliation

| Assay Type | Reported IC₅₀ (μM) | Adjusted IC₅₀ (μM) |

|---|---|---|

| Fluorescence | 12.3 ± 1.5 | 15.2 ± 2.1 (corrected for autofluorescence) |

| Calorimetry | 8.9 ± 0.7 | 9.1 ± 0.5 |

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PDB 3POZ). The pentenyl chain’s flexibility allows accommodation in hydrophobic pockets .

- MD Simulations : 100-ns simulations in GROMACS reveal stable H-bonds between the 2-aminoethyl group and kinase hinge region (e.g., Glu87 in MAPK1) .

- SAR Table :

| Derivative | Modification | Kinase Selectivity (Fold vs. WT) |

|---|---|---|

| A | –NH₂ → –NMe₂ | 1.2× |

| B | Pentenyl → Cyclohexenyl | 3.5× |

Q. What are the challenges in stabilizing this compound for long-term enzymatic studies, and how are they mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the enamine bond at pH >7.0 (t₁/₂ = 48 hrs at pH 7.4 vs. >2 weeks at pH 5.0) .

- Stabilization :

- Lyophilize as hydrochloride salt (enhances water solubility and reduces pH-dependent degradation) .

- Store at –20°C under argon with desiccant (prevents oxidation of the vinyl group) .

Methodological Notes

- Contradictions : and report conflicting solubility data in aqueous buffers; reconcile by pre-saturating solutions with nitrogen to exclude oxygen .

- Advanced Applications : Use as a chiral ligand in asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation) requires enantiomeric resolution via HPLC with a CHIRALPAK AD-H column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.